2'-O-tert-ブチルジメチルシリル-5-O-DMT-ネブラーリン 3'-CE ホスホラミダイト

概要

説明

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is a specialized chemical compound used primarily in the synthesis of modified oligonucleotides. This compound is known for its ability to enhance the stability and specificity of nucleic acid sequences, making it a valuable tool in various fields of scientific research, including chemistry, biology, and medicine .

科学的研究の応用

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is widely used in the synthesis of modified oligonucleotides, which are crucial for:

Gene Editing: Enhancing the precision and efficiency of CRISPR-Cas9 systems.

Drug Development: Creating stable and specific nucleic acid-based therapeutics.

Diagnostic Tools: Developing highly sensitive and specific probes for detecting genetic mutations and pathogens

作用機序

Target of Action

Nebularine, a related compound, is known to inhibit adenosine deaminase .

Mode of Action

It is known to be a cutting-edge substance harboring extraordinary potential, catalyzing the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations .

Biochemical Pathways

Nebularine and its derivatives have been found to inhibit dna methylation and tumor growth both in vitro and in vivo .

Pharmacokinetics

They bind to their enzyme targets so tightly that their activity is nearly irreversible, which can lead to toxic effects .

Result of Action

It is known to catalyze the research and development of tailored oligonucleotides, augmenting the efficiency and precision of nucleic acid sequence alterations .

Action Environment

It is known that many similar compounds are being investigated for ways to improve their bioavailability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The tert-butyldimethylsilyl (TBS) group is introduced to protect the 2’-hydroxyl group, while the dimethoxytrityl (DMT) group is used to protect the 5’-hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in specialized facilities equipped to handle the complex reaction conditions required. The process includes rigorous purification steps to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Oxidation: Conversion of phosphite triester to phosphate triester.

Reduction: Removal of protective groups under mild conditions.

Substitution: Introduction of functional groups at specific positions on the nucleoside

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group, and acetic acid for removal of the DMT group. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions include fully deprotected nucleosides and oligonucleotides with modified backbones, which are essential for various applications in molecular biology and medicinal chemistry .

類似化合物との比較

Similar Compounds

- 2’-O-tert-Butyldimethylsilyl-5-O-DMT-cytidine 3’-CE phosphoramidite

- 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite

- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-(tert-butyl)dimethylsilylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Uniqueness

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is unique due to its specific protective groups and the efficiency with which it can be incorporated into oligonucleotides. This results in enhanced stability and specificity, making it particularly valuable for applications requiring high precision .

生物活性

Overview

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite (CAS No. 151132-95-5) is a modified nucleoside analog that plays a significant role in the synthesis of oligonucleotides, particularly for applications in gene editing, drug development, and diagnostics. Its unique chemical structure allows for increased stability and specificity in nucleic acid sequences, making it a valuable tool in molecular biology and medicinal chemistry.

Target of Action

Nebularine, the parent compound of this phosphoramidite, is known to inhibit adenosine deaminase, an enzyme that plays a crucial role in nucleic acid metabolism. This inhibition can lead to altered cellular responses and has implications in cancer treatment and other therapeutic areas.

Mode of Action

The compound enhances the efficiency of oligonucleotide synthesis by providing protective groups that stabilize the nucleoside during chemical reactions. This stabilization allows for more precise incorporation into nucleic acid sequences, which is essential for applications such as CRISPR-Cas9 gene editing.

Biochemical Pathways

Research indicates that derivatives of nebularine can inhibit DNA methylation and tumor growth both in vitro and in vivo. The phosphoramidite's ability to bind tightly to its target enzymes suggests a potential for long-lasting effects on cellular processes, although this may also lead to toxic effects due to irreversible binding.

Anticancer Properties

Studies have shown that 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine exhibits significant anticancer activity. For instance, it has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's modifications enhance its stability against degradation by serum nucleases, allowing for prolonged activity in biological systems .

Case Studies

- In Vitro Studies : In one study, modified isRNA containing similar structural features was tested on B16 melanoma cells. The results indicated an IC50 value of approximately 68 nM, demonstrating effective antiproliferative action with significant implications for cancer therapies .

- In Vivo Studies : Animal models injected with chemically modified isRNA showed enhanced immune responses and reduced tumor sizes, suggesting that modifications like those found in 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine can improve therapeutic outcomes .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE | Modified nucleoside | Anticancer, gene editing | High stability and specificity |

| 2’-O-tert-Butyldimethylsilyl-5-O-DMT-cytidine 3’-CE | Similar modification | Moderate anticancer activity | Less stability compared to nebularine |

| N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-(tert-butyl)dimethylsilylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | Complex structure | Limited applications | Used primarily for specific oligonucleotide synthesis |

Preparation Methods

The synthesis of 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite involves several steps:

- Protection of Hydroxyl Groups : The introduction of tert-butyldimethylsilyl (TBS) and dimethoxytrityl (DMT) groups protects the hydroxyl functionalities necessary for subsequent reactions.

- Chemical Reactions : Common reactions include oxidation to convert phosphite triesters to phosphate triesters and deprotection steps using reagents like tetrabutylammonium fluoride (TBAF) .

特性

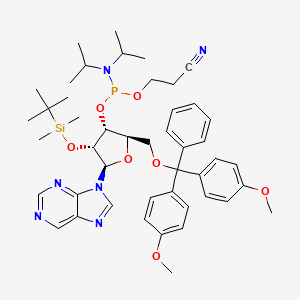

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDUERYNRWJQB-DFDZFBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H61N6O7PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。